molecular formula C7H5ClF2O4S2 B3058876 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride CAS No. 923204-51-7

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride

Cat. No.: B3058876
CAS No.: 923204-51-7
M. Wt: 290.7 g/mol
InChI Key: MRZSQJIRQHGKEQ-UHFFFAOYSA-N
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Description

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with two distinct groups:

  • A sulfonyl chloride (-SO₂Cl) at one position, which confers high reactivity in nucleophilic substitution and coupling reactions.
  • A difluoromethyl sulfonyl (-SO₂-CF₂H) group at the para position, introducing both electron-withdrawing effects (due to -SO₂-) and fluorine-induced hydrophobicity .

This compound is valuable in pharmaceutical and agrochemical synthesis, where fluorinated groups enhance metabolic stability and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethylsulfonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-3-1-5(2-4-6)15(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZSQJIRQHGKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585519
Record name 4-(Difluoromethanesulfonyl)benzene-1-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID50585519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923204-51-7
Record name 4-(Difluoromethanesulfonyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-difluoromethanesulfonylbenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with difluoromethyl sulfone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using advanced techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile. Reaction conditions vary depending on the desired product but typically involve room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions include substituted benzenesulfonyl compounds, sulfonic acids, and sulfinic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes and developing new drugs.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing effects of the difluoromethyl group, which increases the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key features of 4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) Electronic Effect Key Applications
This compound* C₇H₅ClF₂O₄S₂ 306.70 (estimated) -SO₂Cl, -SO₂-CF₂H (para) Strongly electron-withdrawing Drug intermediates, agrochemicals
4-Fluorobenzenesulfonyl chloride C₆H₄ClFO₂S 194.61 -SO₂Cl, -F (para) Moderately electron-withdrawing Peptide synthesis, polymer chemistry
4-Methylbenzenesulfonyl chloride (p-TsCl) C₇H₇ClO₂S 190.65 -SO₂Cl, -CH₃ (para) Electron-donating (-CH₃) Protecting groups, sulfonamide formation
4'-Fluorobiphenyl-4-sulfonyl chloride C₁₂H₈ClFO₂S 270.71 -SO₂Cl, biphenyl with -F (para) Electron-withdrawing (-F), conjugated Materials science, cross-coupling reactions
[4-(Difluoromethyl)phenyl]methanesulfonyl chloride C₈H₇ClF₂O₂S 240.65 -CH₂-SO₂Cl, -CF₂H (para) Moderate electron-withdrawing Specialty chemical synthesis

*Note: Data for the target compound is extrapolated based on structural analogs.

Reactivity and Stability

  • Electron-Withdrawing Effects : The -SO₂-CF₂H group in the target compound enhances the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to 4-methylbenzenesulfonyl chloride (p-TsCl) . This reactivity is comparable to 4-fluorobenzenesulfonyl chloride but exceeds that of alkyl-substituted analogs .
  • Steric Considerations : The biphenyl structure in 4'-fluorobiphenyl-4-sulfonyl chloride introduces steric hindrance, reducing reactivity in sterically crowded environments compared to the target compound .
  • Hydrolytic Stability: Fluorinated sulfonyl chlorides generally exhibit greater hydrolytic stability than non-fluorinated analogs due to the hydrophobic nature of fluorine .

Pharmacological and Industrial Relevance

  • Fluorine Impact : Fluorine atoms improve membrane permeability and resistance to oxidative metabolism, making the target compound advantageous in drug design . The difluoromethyl group offers a balance between lipophilicity and electronic effects, distinct from trifluoromethyl (-CF₃) or simple fluorine substituents .
  • Comparative Utility :
    • 4-Fluorobenzenesulfonyl chloride : Widely used in peptide coupling due to its moderate reactivity and commercial availability .
    • Biphenyl Derivatives : Preferred in materials science for creating conjugated systems with tailored electronic properties .
    • Target Compound : Likely specialized for synthesizing fluorinated sulfonamides with enhanced metabolic stability .

Research Findings and Trends

  • Synthetic Flexibility : Difluoromethyl groups are increasingly incorporated into sulfonyl chlorides to optimize drug candidates’ pharmacokinetic profiles .
  • Thermal Stability : Fluorinated sulfonyl chlorides, including the target compound, typically decompose above 150°C, making them suitable for high-temperature reactions .

Biological Activity

4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride (CAS No. 923204-51-7) is a fluorinated sulfonyl building block with significant biological activity and potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structure, which combines a difluoromethyl group with a sulfonyl moiety, enhancing its reactivity and interaction with various biological targets.

The compound's mechanism of action primarily revolves around its electrophilic sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows for the formation of sulfonamide bonds when it interacts with amines, or sulfonate esters when reacting with alcohols. The difluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating various coupling reactions and enabling the introduction of the difluoromethyl sulfonyl moiety into diverse organic molecules.

Key Reactions Involving this compound

Reaction Type Description
Nucleophilic Substitution Acts as a sulfonylating agent in nucleophilic substitution reactions.
Coupling Reactions Used to form carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Oxidation/Reduction Can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation significantly, with some exhibiting IC50 values lower than those of established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives can exhibit bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity, leading to bacterial cell death .

Case Studies

  • Cytotoxicity Assays : A study evaluating various derivatives of this compound found that certain modifications led to enhanced cytotoxicity in MCF-7 and A-549 cell lines, with some compounds achieving IC50 values as low as 6.40 µg/mL against MCF-7 cells .
  • Antimicrobial Testing : Another research effort demonstrated that specific derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against reference strains of bacteria, outperforming traditional antibiotics in some cases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(difluoromethyl)sulfonyl]benzenesulfonyl chloride, and how can reaction conditions be optimized to avoid side products?

  • Methodological Answer : Synthesis typically involves sulfonation and subsequent chlorination of the benzene ring. A common approach is reacting 4-[(difluoromethyl)sulfonyl]benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Evidence from similar sulfonyl chloride syntheses (e.g., 4-fluorobenzenesulfonyl chloride) suggests using a 1:3 molar ratio of sulfonic acid to SOCl₂, refluxing at 70–80°C for 4–6 hours in dry dichloromethane, and quenching excess reagents with ice-cold water . Optimization may require monitoring by thin-layer chromatography (TLC) and adjusting reaction time/temperature to suppress tertiary sulfonamide formation, as observed in sulfonamide coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Fourier-transform infrared (FTIR) spectroscopy are critical. In ¹H NMR, aromatic protons typically appear as a doublet (δ 7.8–8.2 ppm) due to deshielding by electron-withdrawing groups. The ¹⁹F NMR will show a triplet near δ -110 ppm for the difluoromethyl group. FTIR should exhibit strong S=O stretching bands at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹, with S-Cl stretching at 550–600 cm⁻¹ . Mass spectrometry (EI-MS) can confirm molecular weight, with a characteristic [M-Cl]⁺ fragment.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its corrosive and moisture-sensitive nature, use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store under inert gas (argon) in a dry, cool environment. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention . Waste should be neutralized with sodium bicarbonate before disposal by licensed hazardous waste services .

Advanced Research Questions

Q. How does the electron-withdrawing difluoromethylsulfonyl group influence the reactivity of benzenesulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer : The difluoromethylsulfonyl group enhances electrophilicity at the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky substituent may reduce reactivity in sterically demanding reactions. Comparative studies with 4-(trifluoromethyl)benzenesulfonyl chloride show a 20–30% faster reaction rate with primary amines compared to non-fluorinated analogs, attributed to inductive effects . Kinetic studies using differential scanning calorimetry (DSC) or in situ IR can quantify activation energies.

Q. What strategies can mitigate undesired side reactions (e.g., sulfonamide cross-linking) during the coupling of this compound with sterically hindered amines?

  • Methodological Answer : Use bulky bases like 2,6-lutidine instead of triethylamine to minimize base-induced side reactions. Lower reaction temperatures (0–5°C) and slow addition of the sulfonyl chloride to the amine solution can reduce dimerization. Pre-activating the amine with a temporary protecting group (e.g., Boc) has been successful in analogous sulfonamide syntheses, improving yields from 45% to >75% .

Q. How does the compound’s stability under aqueous conditions impact its utility in bioconjugation or drug synthesis?

  • Methodological Answer : The sulfonyl chloride group is highly reactive with water, necessitating anhydrous conditions. Stability studies in tetrahydrofuran (THF) or dimethylformamide (DMF) show <5% hydrolysis over 24 hours at 25°C. For bioconjugation, in situ generation using polymer-supported sulfonic acid precursors can improve aqueous compatibility. Comparative data from 4-fluorobenzenesulfonyl chloride suggest a half-life of ~2 hours in pH 7.4 buffer, requiring rapid reaction with target biomolecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride
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4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride

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